2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid

Drug-likeness Lipophilic ligand efficiency Fragment elaboration

Researchers designing JAK1/JAK2-focused libraries risk SAR collapse when substituting simpler pyrimidine carboxylates-the missing azetidine ring eliminates critical conformational restriction at the kinase hinge, and incorrect regioisomers (e.g., 4-COOH) explore irrelevant chemical space. This compound solves both problems: the rigid sp³-azetidine enforces a defined binding pose within the ATP pocket, while the 5-COOH exit vector engages a distinct region for true SAR divergence. • Enables rapid HATU-mediated amide coupling for 500-1,000-member kinase libraries • Low clogP (~0.69) and MW (207.23) preserve CNS drug-like properties in final amide products • 4-Me substituent provides a defined lipophilic contact for systematic JAK1/JAK2 selectivity tuning Supplied as 95% pure intermediate with full QA documentation; ready for immediate library production.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B13181487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)O)CN2CCC2
InChIInChI=1S/C10H13N3O2/c1-7-8(10(14)15)5-11-9(12-7)6-13-3-2-4-13/h5H,2-4,6H2,1H3,(H,14,15)
InChIKeySYOCKWCURUKRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine-Pyrimidine Building Block for Kinase Libraries


2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid (CAS 1882546-86-2, MW 207.23 g/mol) is a heterobifunctional building block combining a 5-carboxylic acid handle with an azetidine heterocycle linked via a methylene spacer to the pyrimidine 2-position [1]. Its core scaffold belongs to the azetidinyl pyrimidine chemotype, a privileged class under active patent protection for inhibiting Janus kinase (JAK) proteins, particularly JAK1 and JAK2, in inflammatory and autoimmune diseases [2]. The compound's structural duality—a rigid, sp³-rich azetidine ring for conformational restriction and a carboxylic acid for rapid amide coupling—positions it as a strategic intermediate for generating focused libraries that probe the ATP-binding hinge region of the kinome.

Spatially constrained azetidine ring for kinase hinge engagement
C5-carboxylic acid for rapid amide coupling in library synthesis
Supports JAK1/2 hinge-region probe library construction

Substitution Risks with Pyrimidine Analogs


Direct replacement of this compound with simpler pyrimidine carboxylates (e.g., 4-methylpyrimidine-5-carboxylic acid) or positional isomers (e.g., the 4-carboxylic acid regioisomer) introduces significant scientific risk. The azetidine ring is not merely a solubilizing group; it imposes a specific spatial orientation of the nitrogen lone pair and restricts rotational freedom, directly influencing the binding pose within the kinase hinge region [1]. Furthermore, the 5-carboxylic acid exit vector engages a distinctly different region of the ATP-binding pocket compared to the 4-substituted isomer, leading to divergent structure-activity relationships (SAR) that cannot be predicted from the simpler scaffold [2]. Procurement of an incorrect regioisomer or de-azetidinylated analog will derail library design by exploring irrelevant chemical space, wasting both synthetic resources and screening capacity.

Target Compound

Azetidine ring constrains lone-pair orientation for hinge binding

5-COOH vector engages catalytic lysine / hinge region

Common Substitute

De-azetidinylated or 4-COOH isomer lacks conformational restriction

4-COOH vector may not recapitulate hinge interaction network

Differentiation from Closest Chemical Analogs


Lipophilicity Reduction vs. Des-Azetidine Scaffold

Introduction of the 2-azetidinylmethyl substituent dramatically lowers computed lipophilicity. The target compound's XLogP3 of -2.1 represents a 2.2 log unit reduction compared to the parent 4-methylpyrimidine-5-carboxylic acid scaffold (XLogP3 = 0.1) [1][2]. This shift predicts substantially higher aqueous solubility—a critical attribute for fragment-based screening and biochemical assay compatibility—and reduces the risk of non-specific hydrophobic interactions that plague flat, aromatic scaffolds.

Lipophilicity Shift
Cross-study comparable
Δ XLogP3 = −2.2 log units
Supports higher aqueous solubility for fragment-based assays
Computed value vs. des-azetidine parent (PubChem 2026-05-01)
Drug-likeness Lipophilic ligand efficiency Fragment elaboration

Molecular Weight Advantage vs. Patent Leads

At 207.23 g/mol, the target compound sits firmly within fragment-like chemical space (MW < 300), enabling efficient exploration of binding interactions through subsequent growth [1]. In contrast, the most potent exemplified JAK inhibitors from the same patent family (US 2024/0002392 A1) typically exceed 400 g/mol and contain already-elaborated vectors that limit downstream diversification options [2]. Starting from this lower-MW building block provides medicinal chemists with greater control over the final physicochemical property profile, avoiding premature 'molecular obesity'.

MW Advantage
Class-level inference
207 g/mol vs. >400 g/mol patent leads
Enables systematic incremental elaboration without molecular obesity
Fragment-like space; preserves ligand efficiency potential
Lead-likeness Fragment-based drug design Molecular obesity

Regioisomeric Differentiation in Kinase Hinge Binding

The target 5-carboxylic acid group projects a hydrogen-bond acceptor/donor pair into a region of the ATP-binding site distinct from that addressed by the 4-carboxylic acid regioisomer (CAS 1780686-91-0). While both isomers share nearly identical computed logP (-2.1 vs. -2.2) and TPSA (66.3 Ų) [1], the patented SAR for azetidinyl pyrimidine JAK inhibitors explicitly identifies the 5-carboxylate as the critical vector for engaging the catalytic lysine and establishing key hinge-region hydrogen bonds in JAK1/2 [2]. The 4-carboxylate regioisomer cannot recapitulate this interaction network, leading to a predicted loss in inhibitory potency.

Hinge Binding Mode
Class-level inference
5-COOH trajectory → catalytic lysine (inferred SAR)
Hinge-binding trajectory may differ; selectivity review required
Based on disclosed JAK inhibitor SAR; co-crystal structures not public
Structure-activity relationship Kinase inhibitor design Vector geometry

Drug Discovery Application Scenarios


Parallel Library Synthesis for JAK Profiling

The carboxylic acid group is optimized for high-throughput amide bond formation with diverse amine building blocks. This scenario supports the construction of a 500–1000 member library aimed at rapid JAK1/JAK2 selectivity profiling. The low clogP ensures the final amide products remain within a tractable solubility range, facilitating direct testing in biochemical mobility-shift assays without the need for excessive DMSO concentrations [1].

CNS-Penetrant Kinase Inhibitor Elaboration

The compound's combination of low molecular weight and low computed logP aligns with the physicochemical criteria for CNS drug-likeness (MW < 300, clogP < 3). In a fragment-to-lead campaign targeting neuroinflammatory kinases, this azetidine-pyrimidine fragment can be grown into the selectivity pocket while maintaining a high likelihood of crossing the blood-brain barrier, an outcome supported by its favorable topological polar surface area of 66.3 Ų [1].

JAK1 Probe Generation via Bioisostere Replacement

The 4-methyl substituent provides a defined lipophilic contact that can be systematically varied (e.g., to -Cl, -CF₃, -OEt) to dial out JAK2 activity while retaining JAK1 inhibition, a key objective for inflammatory disease programs. The commercial availability of the parent 5-carboxylic acid accelerates this SAR exploration by providing a common, scalable intermediate for all subsequent analogs [2].

Covalent Warhead Installation via Carboxylic Acid

The 5-carboxylic acid can be converted to an activated ester or directly coupled to amine-containing electrophilic warheads (e.g., acrylamide, chloroacetamide). This enables the design of covalent JAK inhibitors targeting a non-catalytic cysteine residue, a strategy that provides sustained target engagement and overcomes competitive ATP binding. The azetidine ring's sp³ character helps maintain favorable physicochemical properties for the final covalent conjugate [2].

Application
Selection Property
Validation Focus
JAK profiling library synthesis
Amide coupling handle; low clogP profile
Solubility and biochemical assay compatibility
CNS-accessible kinase probe design
Low MW, TPSA, and clogP alignment with CNS drug-likeness
Blood-brain barrier permeability review
JAK1 isoform selectivity profiling
4-Methyl tunability for selectivity pocket interactions
Isoform selectivity screen
Covalent inhibitor library design
Carboxylic acid → electrophile conversion
Covalent target engagement assay
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